molecular formula C8H9ClO B12332143 4-(Chloromethyl)-2-methylphenol

4-(Chloromethyl)-2-methylphenol

Cat. No.: B12332143
M. Wt: 156.61 g/mol
InChI Key: UYBVYFSLDHIIPR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-methylphenol is an organic compound with the molecular formula C8H9ClO It is a derivative of phenol, where the phenol ring is substituted with a chloromethyl group at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Chloromethyl)-2-methylphenol can be synthesized through several methods. One common approach involves the chloromethylation of 2-methylphenol (o-cresol) using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction typically proceeds under acidic conditions, and the chloromethyl group is introduced at the para position relative to the hydroxyl group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-methylphenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to remove the chloromethyl group or reduce the phenol ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

    Nucleophilic Substitution: Derivatives such as 4-(aminomethyl)-2-methylphenol or 4-(alkoxymethyl)-2-methylphenol.

    Oxidation: Products like 4-(chloromethyl)-2-methylbenzoic acid.

    Reduction: Compounds such as 2-methylphenol or 4-methylphenol.

Scientific Research Applications

4-(Chloromethyl)-2-methylphenol has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme inhibition and as a model compound for understanding the reactivity of phenolic compounds.

    Industrial Applications: It is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-methylphenol involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo substitution reactions, while the phenol group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical reactions and applications .

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)phenol: Lacks the methyl group at the 2-position, making it less sterically hindered.

    2-Methylphenol (o-Cresol): Lacks the chloromethyl group, resulting in different reactivity.

    4-Methylphenol (p-Cresol): Lacks the chloromethyl group and has different substitution patterns.

Uniqueness

4-(Chloromethyl)-2-methylphenol is unique due to the presence of both the chloromethyl and methyl groups, which influence its reactivity and applications. The combination of these substituents allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C8H9ClO

Molecular Weight

156.61 g/mol

IUPAC Name

4-(chloromethyl)-2-methylphenol

InChI

InChI=1S/C8H9ClO/c1-6-4-7(5-9)2-3-8(6)10/h2-4,10H,5H2,1H3

InChI Key

UYBVYFSLDHIIPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCl)O

Origin of Product

United States

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